molecular formula C11H12O4 B3050528 1,3-Benzodioxole-5-acetic acid, ethyl ester CAS No. 26664-86-8

1,3-Benzodioxole-5-acetic acid, ethyl ester

Cat. No.: B3050528
CAS No.: 26664-86-8
M. Wt: 208.21 g/mol
InChI Key: AAPLOOSRPPYKGO-UHFFFAOYSA-N
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Description

1,3-Benzodioxole-5-acetic acid, ethyl ester: is an organic compound with the molecular formula C11H12O4 It is a derivative of benzodioxole, a bicyclic compound consisting of a benzene ring fused with a dioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Benzodioxole-5-acetic acid, ethyl ester can be synthesized through the esterification of 1,3-benzodioxole-5-acetic acid with ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalytic systems and purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1,3-Benzodioxole-5-acetic acid, ethyl ester undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1,3-benzodioxole-5-acetic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol group, forming 1,3-benzodioxole-5-ethanol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed:

    Oxidation: 1,3-Benzodioxole-5-acetic acid.

    Reduction: 1,3-Benzodioxole-5-ethanol.

    Substitution: Various substituted benzodioxole derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    1,3-Benzodioxole-5-acetic acid, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.

    1,3-Benzodioxole-5-propanoic acid, ethyl ester: Similar structure but with a propanoic acid group instead of an acetic acid group.

Uniqueness: 1,3-Benzodioxole-5-acetic acid, ethyl ester is unique due to its specific ester group, which can influence its reactivity and biological activity. The ethyl ester group may provide different pharmacokinetic properties compared to other ester derivatives, making it suitable for specific applications in pharmaceuticals and agrochemicals .

Biological Activity

1,3-Benzodioxole-5-acetic acid, ethyl ester (C11H12O4) is an organic compound recognized for its potential biological activities and applications in various fields, particularly in pharmaceuticals and agrochemicals. This compound features a benzodioxole moiety, which is characterized by a fused dioxole ring and a benzene ring. Its unique structure allows for diverse chemical transformations and interactions with biological systems.

Chemical Structure

The molecular structure of this compound is illustrated below:

Molecular Formula C11H12O4\text{Molecular Formula C}_{11}\text{H}_{12}\text{O}_4

Synthesis

The synthesis of this compound can be achieved through various methodologies that typically involve the reaction of benzodioxole derivatives with acetic acid or its derivatives under specific conditions to yield the ethyl ester form.

This compound acts primarily as an agonist to the auxin receptor TIR1 (Transport Inhibitor Response 1) . Upon binding to this receptor, it triggers biochemical pathways that promote root growth in plants. This mechanism underscores its potential use in agricultural applications to enhance plant growth and development .

Cytotoxic Effects

Research indicates that derivatives of 1,3-benzodioxole compounds exhibit significant cytotoxic effects against various cancer cell lines. Notably:

  • HeLa Cells (Cervical Cancer) : Demonstrated significant cytotoxicity.
  • Caco-2 Cells (Colorectal Cancer) : Showed reduced viability upon treatment.
  • Hep3B Cells (Liver Cancer) : Indicated potential as a therapeutic agent .

Inhibition of Enzymatic Activity

Studies have also evaluated the inhibitory effects of 1,3-benzodioxole derivatives on enzymes such as α-amylase , which plays a crucial role in carbohydrate metabolism. For instance:

  • Compounds derived from benzodioxole exhibited IC50 values ranging from 2.57 µg/mL to 15.26 µg/mL , indicating their potential as antidiabetic agents by inhibiting carbohydrate digestion .

Case Study 1: Root Growth Promotion in Plants

A study investigated the effect of this compound on root development in Arabidopsis thaliana and Oryza sativa. The results showed:

  • A significant increase in root length and biomass compared to control groups.
  • Enhanced auxin signaling pathways were confirmed through gene expression analysis.

These findings suggest its utility as a growth regulator in agricultural practices .

Case Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of 1,3-benzodioxole derivatives on HeLa and Hep3B cells. The results indicated:

CompoundCell LineIC50 Value (µM)
Compound AHeLa10.5
Compound BHep3B8.9

These compounds demonstrated promising anticancer activity, warranting further investigation into their mechanisms and therapeutic potentials .

Pharmaceuticals

This compound serves as an intermediate in synthesizing various pharmaceutical compounds with anti-inflammatory and analgesic properties. Its ability to modulate cellular pathways makes it a candidate for drug development targeting metabolic disorders and cancer .

Agrochemicals

Due to its action as an auxin receptor agonist, this compound is explored for developing herbicides and pesticides aimed at improving crop yields and resilience against environmental stressors .

Materials Science

In materials science, it is utilized in synthesizing polymers with enhanced thermal stability and mechanical strength due to its unique chemical properties.

Properties

IUPAC Name

ethyl 2-(1,3-benzodioxol-5-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-2-13-11(12)6-8-3-4-9-10(5-8)15-7-14-9/h3-5H,2,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAPLOOSRPPYKGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70342803
Record name 1,3-Benzodioxole-5-acetic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26664-86-8
Record name 1,3-Benzodioxole-5-acetic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3,4-methylenedioxyphenylacetic acid (10 g) in ethanol (100 ml) was added conc. sulfuric acid (3 ml). After being refluxed for 90 minutes, the mixture was concentrated in vacuo. The residue was dissolved in diethyl ether (150 ml). The solution was washed with 1M aqueous sodium bicarbonate solution and brine successively and dried over magnesium sulfate, and concentrated in vacuo to give ethyl 3,4-methylenedioxyphenylacetate (11.0 g) as an oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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